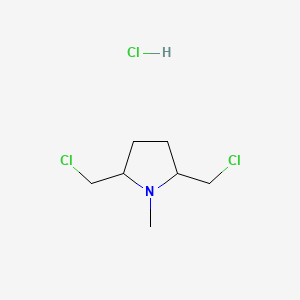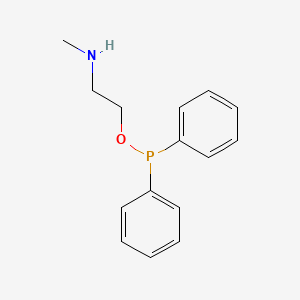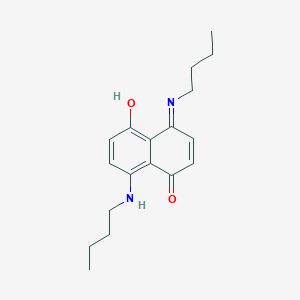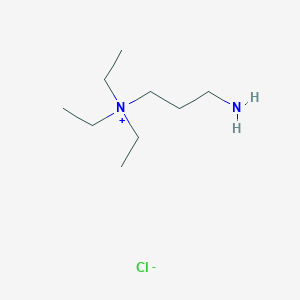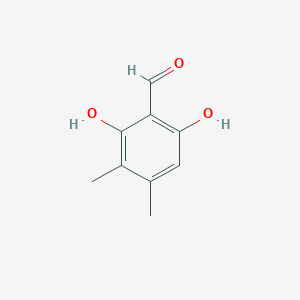
2,6-Dihydroxy-3,4-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxy-3,4-dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₁₀O₃ It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3,4-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 3,4-dimethylbenzaldehyde. This reaction typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic oxidation of 3,4-dimethylbenzaldehyde using metal catalysts. This method offers higher yields and efficiency, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroxy-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: 2,6-Dihydroxy-3,4-dimethylbenzyl alcohol.
Substitution: Ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
2,6-Dihydroxy-3,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxy-3,4-dimethylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Similar structure but different positions of hydroxyl and methyl groups.
3,4-Dimethylbenzaldehyde: Lacks hydroxyl groups, leading to different chemical properties.
2,6-Dihydroxybenzaldehyde: Lacks methyl groups, affecting its reactivity and applications.
Uniqueness
2,6-Dihydroxy-3,4-dimethylbenzaldehyde is unique due to the specific arrangement of hydroxyl and methyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
90685-98-6 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
2,6-dihydroxy-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-5-3-8(11)7(4-10)9(12)6(5)2/h3-4,11-12H,1-2H3 |
Clave InChI |
SXPFGMGGNLHSIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)O)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)

